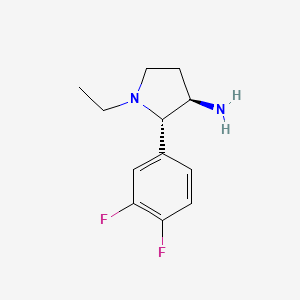

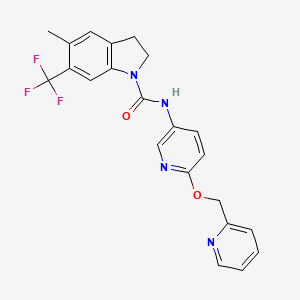

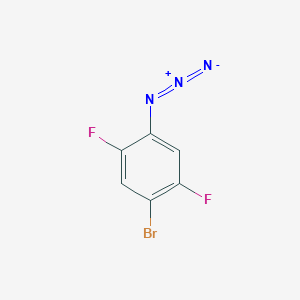

![molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1](/img/structure/B6619558.png)

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a compound that belongs to the imidazopyridines group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of imidazopyridines, including this compound, was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .Aplicaciones Científicas De Investigación

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP450).

Mecanismo De Acción

Target of Action

The compound 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine is known to target Akt , a protein kinase involved in cell survival and growth . It also targets anaplastic lymphoma kinase (ALK) , which plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it potently inhibits intracellular Akt activation and its downstream target PRAS40 . In the case of ALK, the compound is part of a series of potent ALK inhibitors .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . For example, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival .

Pharmacokinetics

They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The inhibition of Akt and ALK by this compound can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer treatment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and transcription factors. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.

Direcciones Futuras

Future research on 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine should focus on its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, further research should be conducted to elucidate the exact mechanism of action of this compound and to identify additional potential therapeutic applications. Additionally, research should be conducted to determine the optimal dosage and administration of this compound for different therapeutic applications. Lastly, further research should be conducted to identify potential drug-drug interactions of this compound.

Métodos De Síntesis

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine can be synthesized through a two-step process. The first step is the condensation of 2-amino-5-chloropyridine with formaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the imidazopyridine intermediate. The second step is the condensation of the intermediate with a second equivalent of formaldehyde in the presence of a base. This yields the desired this compound product.

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, influencing many cellular pathways necessary for the proper functioning of cells .

Cellular Effects

Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-chloro-1H-imidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPXVICOJKSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

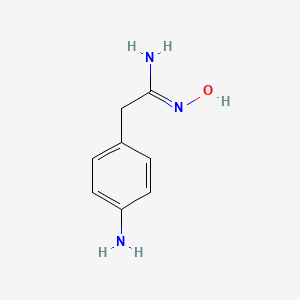

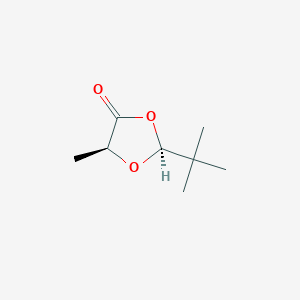

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)

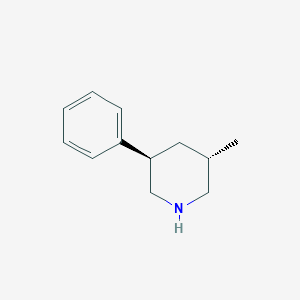

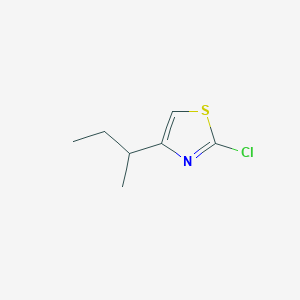

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

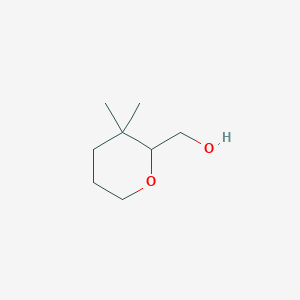

![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)

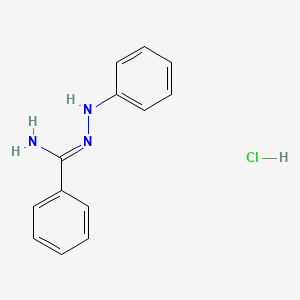

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)